molecular formula C17H14ClNO4 B10997377 5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B10997377
M. Wt: 331.7 g/mol
InChI Key: ANJGOZONZRWMMP-UHFFFAOYSA-N
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Description

This compound belongs to the indole family and features a chlorinated and methoxylated structure. Its systematic name is quite a mouthful, but let’s break it down:

    Indole: A heterocyclic aromatic compound with a bicyclic structure containing a pyrrole ring fused to a benzene ring.

    5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: This compound combines an indole core with a chlorinated substituent, a hydroxyl group, and a methoxyphenyl moiety.

Preparation Methods

Synthetic Routes::

  • Although specific synthetic routes for this compound are not widely documented, it likely involves multi-step reactions.
  • One potential approach could start with an indole precursor, followed by chlorination, hydroxylation, and methylation steps.
Industrial Production::
  • Industrial-scale production methods are proprietary and may involve specialized conditions.
  • Researchers often optimize synthetic routes to improve yield, efficiency, and safety.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Reduction: Reduction reactions could modify the indole ring or other functional groups.

    Substitution: Substituents (such as chlorine and methoxy) can participate in substitution reactions.

Common Reagents and Conditions::

    Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).

    Hydroxylation: Hydroxylating agents (e.g., sodium hydroxide, hydrogen peroxide).

    Methylation: Methylation reagents (e.g., dimethyl sulfate, methyl iodide).

Major Products::
  • The major products depend on reaction conditions and regioselectivity.
  • Potential products include chlorinated, hydroxylated, and methoxylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: May have pharmacological applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with cellular targets.
  • Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features (chlorine, methoxy group).

    Similar Compounds: Explore related indole derivatives (e.g., tryptophan, serotonin).

Properties

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

InChI

InChI=1S/C17H14ClNO4/c1-23-15-5-3-2-4-11(15)14(20)9-17(22)12-8-10(18)6-7-13(12)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21)

InChI Key

ANJGOZONZRWMMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Origin of Product

United States

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